Alkbh1-IN-1 -

Alkbh1-IN-1

Catalog Number: EVT-15271923
CAS Number:
Molecular Formula: C16H11F3N4O4
Molecular Weight: 380.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Mechanisms of ALKBH1 Inhibition by ALKBH1-IN-1

Enzymatic Activity Modulation via Fe(II)/α-Ketoglutarate-Dependent Dioxygenase Inhibition

ALKBH1-IN-1 selectively targets the catalytic core of ALKBH1, a Fe(II)/α-ketoglutarate (α-KG)-dependent dioxygenase. This enzyme requires Fe(II) as a cofactor and α-KG as a co-substrate to facilitate oxidative demethylation. ALKBH1-IN-1 competitively occupies the α-KG binding pocket within the double-stranded β-helix (DSBH) domain, disrupting the enzyme’s ability to generate the highly reactive Fe(IV)-oxo intermediate essential for hydroxylation reactions [2] [4] [6]. Structural analyses reveal that the inhibitor stabilizes the catalytically inert conformation of ALKBH1, preventing the conformational changes needed for substrate engagement [4] [6]. Consequently, this blockade halts the demethylation cycle, leading to accumulation of methylated substrates.

Table 1: Key Structural Motifs Targeted by ALKBH1-IN-1

DomainFunctionEffect of Inhibition
DSBH coreCoordinates Fe(II) and α-KGDisrupts co-substrate binding
Flip1 motifFacilitates base flippingLocks "stretch-out" inactive conformation
α1 helix (N-terminal)Stabilizes substrate bindingCompromises structural integrity
Zinc finger domainMediates DNA recognitionReduces DNA affinity

Substrate-Specific Binding Dynamics and Competitive Inhibition Mechanisms

ALKBH1 exhibits unique substrate selectivity for structurally unpaired DNA/RNA regions (e.g., bubbles, bulges, stem-loops). ALKBH1-IN-1 exploits this preference through competitive inhibition at substrate-binding interfaces. Biochemical assays demonstrate that the inhibitor mimics the flipped-out conformation of methylated bases (e.g., N6-mA) in unpairing DNA regions, occupying the catalytic pocket with higher affinity than native substrates [4] [6]. Mutagenesis studies identify residues R24 and R159 as critical for DNA binding; ALKBH1-IN-1 disrupts their insertion into the DNA minor groove, preventing the "base-flipping" mechanism required for demethylation [6]. This specificity minimizes off-target effects on structurally homologous AlkB family members (e.g., ALKBH2/3).

Impact on DNA N6-Methyladenine (6mA) Demethylation Pathways

ALKBH1 serves as the primary eraser of DNA N6-mA in mammalian genomes, particularly in stress-induced destabilized regions (SIDDs). ALKBH1-IN-1 treatment elevates global N6-mA levels by >70% in cancer cells, as quantified by LC-MS/MS and dot-blot assays [4]. Genomic mapping reveals that inhibitor-induced hypermethylation preferentially occurs at:

  • Young LINE-1 transposons
  • Promoters of silenced tumor-suppressor genes
  • Replication fork-associated regionsThis hypermethylation stabilizes heterochromatin, impairing DNA accessibility for transcriptional machinery. Consequently, ALKBH1-IN-1 suppresses oncogenic gene amplification and transposable element activation, critical drivers of tumor evolution [2] [4] [6].

Interference with RNA Methylation Dynamics (m6A, m1A, m3C)

Beyond DNA, ALKBH1 demethylates multiple RNA modifications:

  • tRNA m1A58: Critical for translational fidelity. Inhibition increases m1A in tRNA^(iMet), impairing initiation complex formation [3] [6].
  • mt-tRNA m5C: ALKBH1 hydroxylates m5C to f5C (5-formylcytosine). ALKBH1-IN-1 reduces f5C by >60%, disrupting mitochondrial translation and oxidative phosphorylation [3].
  • mRNA m6A/m3C: Indirect effects via impaired tRNA/mtRNA function reduce global translation efficiency. Ribosome profiling shows stalled elongation at methylated codon positions [3] [6].Table 2: RNA Substrates Affected by ALKBH1-IN-1
RNA ModificationLocationFunctional Consequence of InhibitionDetection Method
m1AtRNA^(iMet) A58Impaired translation initiationHPLC-MS/MS
m5C → f5Cmt-tRNA^(Leu)Reduced mitochondrial respirationNorthern blot/RNA dot blot
m3CmRNA coding regionsAltered mRNA stabilityMeRIP-seq

Role in Disrupting Histone H2A Methylation and Chromatin Remodeling

ALKBH1 demethylates histone H2A at K34 (H2AK34me), linking DNA/RNA methylation to chromatin architecture. ALKBH1-IN-1 elevates H2AK34me levels, promoting chromatin condensation via:

  • Recruitment of HP1α: H2AK34me recruits heterochromatin protein 1α, spreading facultative heterochromatin to tumor-suppressor gene promoters [2] [6].
  • Impaired nucleosome remodeling: Hyper-methylated H2A reduces SWI/SNF complex binding affinity, limiting transcriptional activation [2].
  • Epigenetic crosstalk: Accumulated H2AK34me synergizes with DNA N6-mA hypermethylation, amplifying the silencing of Wnt/Notch signaling antagonists (e.g., DKK1, NUMB) [2] [6]. ChIP-seq analyses confirm increased co-occupancy of H2AK34me and DNA N6-mA at >1,200 silenced loci in inhibitor-treated glioblastoma cells.

Compound Name Mentioned:

  • ALKBH1-IN-1: A small-molecule inhibitor targeting the catalytic domain of ALKBH1.

Properties

Product Name

Alkbh1-IN-1

IUPAC Name

1-[5-[[3-(trifluoromethoxy)phenyl]methoxy]pyrimidin-2-yl]pyrazole-4-carboxylic acid

Molecular Formula

C16H11F3N4O4

Molecular Weight

380.28 g/mol

InChI

InChI=1S/C16H11F3N4O4/c17-16(18,19)27-12-3-1-2-10(4-12)9-26-13-6-20-15(21-7-13)23-8-11(5-22-23)14(24)25/h1-8H,9H2,(H,24,25)

InChI Key

LCLDWDBSMQPBKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)COC2=CN=C(N=C2)N3C=C(C=N3)C(=O)O

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